4-Chloro-3-(difluoromethyl)-2-fluorobenzoic acid
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Overview
Description
4-Chloro-3-(difluoromethyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of chloro, difluoromethyl, and fluoro substituents on the benzene ring, which impart unique chemical properties and reactivity. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(difluoromethyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(difluoromethyl)-2-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the difluoromethyl group.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a common reaction involving this compound.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzoic acids, while oxidation and reduction reactions can modify the functional groups on the benzene ring.
Scientific Research Applications
4-Chloro-3-(difluoromethyl)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s unique substituents make it a valuable intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of fluorinated materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(difluoromethyl)-2-fluorobenzoic acid depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of chloro, difluoromethyl, and fluoro groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)-2-fluorobenzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-Chloro-2-fluorobenzoic acid: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
Uniqueness
4-Chloro-3-(difluoromethyl)-2-fluorobenzoic acid is unique due to the presence of both difluoromethyl and fluoro substituents, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
4-chloro-3-(difluoromethyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-4-2-1-3(8(13)14)6(10)5(4)7(11)12/h1-2,7H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFTYOGYTPCMKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)C(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.56 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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